
Egfr-IN-55
Structure
2D Structure

3D Structure
Eigenschaften
Molekularformel |
C25H25Cl2N7O2 |
---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-chloropyrimidin-4-yl]amino]phenyl]-2-chloroprop-2-enamide |
InChI |
InChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32) |
InChI-Schlüssel |
IKFWHIAKKGOESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl |
Herkunft des Produkts |
United States |
Beschreibung
Role of EGFR Signaling in Cellular Biology and Disease Pathogenesis
EGFR is activated by binding of specific extracellular ligands, including epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α) cancernetwork.comkidney.orgnih.gov. Ligand binding induces a conformational change in the receptor, leading to dimerization with another EGFR monomer or a different member of the ErbB family (such as HER2, HER3, or HER4) cancernetwork.comkidney.orgnih.gov. This dimerization activates the intrinsic intracellular tyrosine kinase domain, resulting in autophosphorylation of several tyrosine residues within the EGFR C-terminal tail cancernetwork.comkidney.org. These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 or PTB domains, initiating multiple downstream signaling cascades cancernetwork.comnih.gov. Key pathways activated by EGFR include the MAPK, Akt, and JNK pathways, which ultimately modulate gene expression and cellular phenotypes like cell migration, adhesion, and proliferation cancernetwork.com.
While essential for normal cellular function and development, aberrant EGFR signaling can drive disease progression nih.govfrontiersin.orgamegroups.cnamegroups.org. Overexpression, amplification, or activating mutations in the EGFR gene are frequently observed in a wide variety of cancers, including lung, colon, head and neck, and breast cancers, as well as glioblastoma cancernetwork.comkidney.orgnih.govfrontiersin.orgamegroups.cnmedibeacon.comcancernetwork.com. These alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell division, survival, and metastasis cancernetwork.comfrontiersin.orgmedibeacon.com. For instance, specific EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21, are well-established drivers in non-small cell lung cancer (NSCLC) and are associated with increased sensitivity to EGFR inhibitors nih.govnih.gov.
Overview of EGFR Inhibition in Targeted Therapies
Given the central role of dysregulated EGFR signaling in cancer, inhibiting its activity has become a cornerstone of targeted cancer therapy medibeacon.com. Two primary strategies have been developed to target EGFR: using monoclonal antibodies (mAbs) that bind to the extracellular domain of the receptor and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain medibeacon.com.
Monoclonal antibodies, such as cetuximab and panitumumab, block ligand binding and can induce receptor internalization and degradation, thereby preventing downstream signaling. Small molecule TKIs, on the other hand, compete with ATP for binding to the kinase domain, inhibiting the phosphorylation of tyrosine residues and subsequent activation of downstream pathways nih.gov.
EGFR TKIs are classified into different generations based on their chemical structure, binding characteristics, and activity spectrum against various EGFR mutations. First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors effective against common activating mutations like exon 19 deletions and L858R nih.gov. However, resistance often develops, frequently due to the acquisition of the T790M "gatekeeper" mutation. Second-generation TKIs (e.g., afatinib, dacomitinib) are irreversible inhibitors that can target a broader range of EGFR and other ErbB family members, including some T790M mutants, though their efficacy against T790M is limited. Third-generation TKIs (e.g., osimertinib) were specifically developed to potently and selectively inhibit EGFR with the T790M resistance mutation while sparing wild-type EGFR, thus addressing a major mechanism of acquired resistance to earlier generation TKIs. The development of EGFR inhibitors continues, with ongoing research into overcoming resistance mechanisms and targeting less common EGFR mutations amegroups.cnmedibeacon.com.
Egfr in 55 As an Egfr Inhibitor
Egfr-IN-55, also referred to as Compound 8a in some research contexts, is a chemical compound that has been investigated for its potential as an EGFR inhibitor. Its activity has been evaluated in in vitro studies, demonstrating inhibitory effects against both wild-type and specific mutant forms of the EGFR enzyme.
Detailed research findings on this compound have characterized its potency against different EGFR variants. Studies have reported the following half-maximal inhibitory concentration (IC50) values:
EGFR Variant | IC50 (nM) |
EGFR Wild Type (WT) | 70 |
EGFR L858R/T790M | 3.9 |
Data derived from research findings [9 in first search].
These data indicate that this compound is a potent inhibitor of EGFR, exhibiting particularly strong activity against the double mutant form (L858R/T790M) that confers resistance to some earlier generation EGFR TKIs [9 in first search].
Further in vitro investigations using NCI-H1975 cells, a cell line harboring the EGFRL858R/T790M mutations, have shown that this compound can induce cell cycle arrest [9 in first search]. Specifically, this compound was found to arrest NCI-H1975 cells in the G0/G1 phase [9 in first search]. Cell cycle arrest is a mechanism by which the proliferation of cancer cells can be halted. The compound has also demonstrated general anticancer activity in these cell line studies [9 in first search]. These findings suggest that this compound possesses biological activity relevant to EGFR-driven cancers, particularly those with the L858R and T790M resistance mutations.
The chemical structure and properties of this compound are associated with its CAS number, 2057423-46-6 [9 in first search]. While a direct PubChem Compound page specifically titled "this compound" was not prominently found in the conducted searches, chemical compounds are cataloged and searchable within databases like PubChem using identifiers such as CAS numbers. The compound's characterization and reported biological activity are documented in scientific literature, including a publication in Bioorganic & Medicinal Chemistry [9 in first search].
Preclinical Efficacy Studies of Egfr in 55
In Vitro Cell-Based Assays
In vitro studies are the first step in evaluating a new EGFR inhibitor. These laboratory-based assays utilize cancer cell lines to assess the compound's effects on various cellular processes.
Inhibition of Cancer Cell Proliferation
A primary measure of an anti-cancer agent's effectiveness is its ability to halt the uncontrolled growth of cancer cells. Proliferation assays would be conducted using a panel of cancer cell lines known to have varying levels of EGFR expression and different EGFR mutation statuses. The goal is to determine the concentration of Egfr-IN-55 required to inhibit cell growth by 50% (IC50).
Example Data Table (Hypothetical):
Cell Line | EGFR Status | IC50 (nM) for this compound |
A549 | Wild-Type | Data Not Available |
HCC827 | Exon 19 Deletion | Data Not Available |
H1975 | L858R & T790M | Data Not Available |
NCI-H1650 | Exon 19 Deletion | Data Not Available |
Induction of Apoptosis and Cell Cycle Arrest
Effective cancer therapies often work by inducing programmed cell death (apoptosis) or by preventing cells from progressing through the cell cycle, thereby stopping their division. Assays such as flow cytometry with Annexin V/PI staining would be used to quantify the percentage of apoptotic cells after treatment with this compound. Cell cycle analysis, also by flow cytometry, would determine if the compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M).
Modulation of Cell Migration and Invasion
A key characteristic of metastatic cancer is the ability of cancer cells to migrate and invade surrounding tissues. In vitro assays like the wound-healing (scratch) assay and the transwell invasion assay would be employed to assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
Anti-angiogenic Activity in Cellular Models
Tumors require a blood supply to grow, a process known as angiogenesis. The effect of this compound on angiogenesis would be investigated using co-culture models of endothelial cells (like HUVECs) and cancer cells. Parameters such as tube formation by endothelial cells would be measured to determine the anti-angiogenic potential of the compound.
Target Phosphorylation Inhibition Studies
To confirm that this compound is acting on its intended target, studies are conducted to measure the phosphorylation status of EGFR and its downstream signaling proteins. Western blot analysis is a common technique used to detect the levels of phosphorylated EGFR (p-EGFR), as well as key downstream effectors like Akt (p-Akt) and ERK (p-ERK). A reduction in the phosphorylation of these proteins following treatment with this compound would indicate successful target engagement.
Example Data Table (Hypothetical):
Protein Target | Treatment Group | Phosphorylation Level (Relative to Control) |
EGFR | This compound | Data Not Available |
Akt | This compound | Data Not Available |
ERK | This compound | Data Not Available |
In Vivo Animal Model Studies
Following promising in vitro results, the efficacy of this compound would be evaluated in animal models of cancer. These studies provide a more complex biological system to assess the compound's anti-tumor activity.
Information on the chemical compound “this compound” is not publicly available.
Following a comprehensive search of scientific literature and publicly accessible databases, no specific information was found for a chemical compound designated as "this compound." This designation does not appear in published preclinical studies, clinical trials, or chemical supplier databases under this name.
Therefore, it is not possible to provide an article on the preclinical efficacy of "this compound" as requested. The subsequent sections of the outlined article, including details on xenograft models, transgenic animal models, pharmacodynamic biomarker analysis, and comparative efficacy, cannot be generated without publicly available data specific to this compound.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in scientific literature, a typographical error, or a designation that is not widely used. Without further identifying information, such as a chemical structure, alternative name, or associated research institution, a detailed and accurate scientific article cannot be produced.
Structure Activity Relationship Sar and Computational Studies of Egfr in 55 Analogs
Identification of Key Structural Motifs for EGFR Binding and Inhibition
The foundational structure of Egfr-IN-55 and its analogs consists of a 2-aminopyrimidine (B69317) core, a recognized scaffold for ATP-competitive kinase inhibitors. This core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain.
A critical component of this compound's design is the "Michael addition acceptor" moiety. This is an electrophilic group, specifically a chloroacrylamide group in the final compound, designed to form a covalent bond with a key cysteine residue (Cys797) in the active site of EGFR. This irreversible binding mechanism significantly enhances the inhibitor's potency and duration of action.
SAR studies conducted by Shao et al. (2020) revealed that modifications to this Michael acceptor were pivotal for tuning both potency and selectivity. The research explored various substituents on the acrylamide (B121943) moiety to modulate its electronic nature. The introduction of a chloro-group at the α-position of the Michael acceptor, as seen in this compound (compound 8a), was found to be optimal. This modification maintained excellent potency against the mutant EGFR while significantly improving selectivity over the wild-type form. semanticscholar.org
The table below summarizes the inhibitory activities of this compound and a key analog, highlighting the importance of the chloro-substituent.
Compound ID | Michael Acceptor Moiety | EGFRWT IC50 (nM) | EGFRL858R/T790M IC50 (nM) | Selectivity Index (WT/Mutant) |
This compound (8a) | α-chloroacrylamide | 70 | 3.9 | 17.9 |
Analog (acrylamide) | acrylamide | (Data not specified) | (Less potent than 8a) | (Lower than 8a) |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value signifies higher potency. The selectivity index is a ratio of the IC50 for the wild-type enzyme to the mutant enzyme; a higher number indicates greater selectivity for the mutant.
Rational Drug Design Principles for this compound Development
The creation of this compound was not a matter of chance but the result of deliberate, rational drug design principles aimed at balancing potency against the target mutation with selectivity to avoid off-target effects.
SBDD principles were central to the development of the 2-aminopyrimidine scaffold. Knowledge of the three-dimensional structure of the EGFR kinase domain, particularly the ATP binding site, guided the design. The pyrimidine (B1678525) core was chosen for its known ability to interact with the hinge region (Met793) of the kinase, mimicking the adenine (B156593) portion of ATP. researchgate.net The key SBDD strategy was the incorporation of a covalent warhead—the Michael acceptor—positioned to react with Cys797, a non-catalytic cysteine residue located near the ATP pocket. This covalent targeting strategy is a hallmark of third-generation EGFR inhibitors designed to overcome the T790M resistance mutation.
Ligand-based strategies also played a role, particularly in the optimization phase. The core strategy of "chemically tuning the Michael addition acceptors" is an LBDD approach. semanticscholar.org By systematically altering the electronic properties of the acrylamide moiety and observing the resulting changes in activity (the SAR), researchers could develop a model for how the ligand's electrophilicity influenced its reactivity and, consequently, its biological activity. This allowed for the fine-tuning of the warhead to be reactive enough to bind Cys797 in the mutant EGFR but not so reactive that it would cause widespread off-target covalent modifications, thus balancing potency and safety.
In Silico Screening and Molecular Docking Analyses
Molecular docking studies were instrumental in visualizing and predicting how this compound and its precursors would bind to the EGFR active site. These computational simulations provided a structural rationale for the observed biological activity.
Docking results for this compound (compound 8a) confirmed its intended binding mode within the EGFRL858R/T790M kinase domain. The simulations showed:
Hinge Binding: The 2-aminopyrimidine core successfully formed two critical hydrogen bonds with the backbone of Met793 in the hinge region of the enzyme. researchgate.net This interaction anchors the inhibitor in the correct orientation within the ATP pocket.
Covalent Interaction: The α-chloroacrylamide moiety was positioned in close proximity to the thiol group of the Cys797 residue, perfectly poised for a Michael addition reaction that forms an irreversible covalent bond. researchgate.net
These computational analyses validated the design strategy, confirming that the key structural motifs were interacting with their intended targets within the enzyme's active site.
Molecular Dynamics Simulations to Understand Binding Dynamics
Currently, there is no publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are often used as a follow-up to molecular docking to study the stability of the ligand-protein complex over time and to understand the dynamic nature of the interactions. While such studies would provide deeper insight into the binding stability and conformational changes of EGFR upon binding to this compound, this specific data has not been published in the primary literature for this compound.
Selectivity Profiling Against Kinome in Preclinical Assays
An essential aspect of developing a safe kinase inhibitor is ensuring its selectivity. The covalent nature of this compound makes this particularly crucial, as off-target covalent binding could lead to toxicity.
The initial preclinical evaluation of this compound demonstrated a promising selectivity profile. In enzymatic assays, it was approximately 18-fold more selective for the EGFRL858R/T790M mutant over the wild-type EGFR. semanticscholar.org
Furthermore, its anti-proliferative activity was tested against different cancer cell lines. It showed potent activity against the gefitinib-resistant NCI-H1975 cell line (which harbors the L858R/T790M mutation), with an IC50 of 0.75 μM. In contrast, it displayed significantly weaker inhibitory activity against the SW620 (colon cancer) and COS7 (kidney cancer) cell lines, which are not dependent on EGFR signaling. semanticscholar.org This provides evidence that this compound's cytotoxic effects are primarily mediated through the inhibition of its intended target, EGFR. However, a comprehensive kinome-wide selectivity panel, which would test the inhibitor against hundreds of different kinases, has not been published for this compound.
Future Research Directions for Egfr in 55
Exploration of Egfr-IN-55 in Unconventional EGFR Mutations
While this compound has shown potent inhibition of the common EGFRL858R/T790M mutation, a crucial area for future research is the evaluation of its efficacy against a wider array of less common, or unconventional, EGFR mutations. tandfonline.commedchemexpress.com The landscape of EGFR mutations is diverse, and many non-classical mutations contribute to both primary and acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).
Future preclinical studies should therefore focus on screening this compound against a comprehensive panel of cell lines or patient-derived xenograft (PDX) models harboring these unconventional mutations. This would help to determine the compound's spectrum of activity and identify patient populations who might benefit from this specific inhibitor.
Investigating this compound Efficacy in Diverse Preclinical Disease Models
Initial studies have confirmed the anticancer activity of this compound, including its ability to induce cell cycle arrest in the NCI-H1975 non-small cell lung cancer cell line, which harbors the EGFRL858R/T790M mutation. medchemexpress.com To build upon these findings, it is imperative to assess the efficacy of this compound in a broader range of preclinical disease models.
This should include a panel of human cancer cell lines representing different tissues of origin and varying EGFR expression levels and mutation statuses. For instance, a study on a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, where a leading compound was also designated 8a, demonstrated significant cytotoxic activities against A-549 (lung carcinoma), PC-3 (prostate carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast carcinoma) cell lines. tandfonline.comresearchgate.net Similar comprehensive screening of this compound would provide a clearer picture of its potential therapeutic breadth.
The following table summarizes the cytotoxic activity of a compound designated 8a from the pyrido[2,3-d]pyrimidin-4(3H)-one series in various cancer cell lines, which could serve as a blueprint for future studies on this compound. tandfonline.com
Cell Line | Cancer Type | IC50 (µM) |
A-549 | Lung Carcinoma | 16.2 |
PC-3 | Prostate Carcinoma | 7.98 |
HCT-116 | Colorectal Carcinoma | 25.61 |
In addition to in vitro studies, evaluating this compound in in vivo models, such as cell line-derived xenografts and patient-derived xenografts (PDXs) in immunodeficient mice, is a critical next step. Such studies would provide valuable data on the compound's anti-tumor efficacy, pharmacokinetic properties, and potential for in vivo target engagement.
Advanced Preclinical Combination Modalities with this compound
The development of resistance to targeted therapies is a significant clinical challenge. Combination therapies that target parallel or downstream pathways can often overcome or delay the onset of resistance. Future preclinical research should explore the synergistic or additive effects of combining this compound with other anticancer agents.
Potential combination partners could include:
Chemotherapeutic agents: Standard-of-care chemotherapy drugs used in the treatment of EGFR-mutant cancers.
Other targeted therapies: Inhibitors of pathways that are known to be activated as resistance mechanisms to EGFR inhibition, such as MET or HER2 inhibitors.
Immunotherapies: Immune checkpoint inhibitors could be explored for potential synergy, although the tumor microenvironment in EGFR-mutant cancers is complex.
Preclinical studies should utilize checkerboard assays in various cell lines to assess for synergy, followed by in vivo studies in relevant animal models to confirm the efficacy and tolerability of promising combinations.
Development of Novel this compound Delivery Systems in Preclinical Models
The physicochemical properties of a drug candidate can significantly impact its solubility, bioavailability, and tumor penetration. While information on the specific properties of this compound is not widely available, future research should investigate novel drug delivery systems to optimize its therapeutic index.
Potential avenues for exploration include:
Nanoparticle formulations: Encapsulating this compound in nanoparticles could improve its solubility, prolong its circulation time, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
Antibody-drug conjugates (ADCs): If a suitable tumor-specific antigen is identified, this compound could be developed as a payload for an ADC, enabling targeted delivery to cancer cells.
Targeted liposomes: Liposomes decorated with ligands that bind to tumor-specific receptors could also be employed for targeted delivery.
The development and preclinical testing of such novel delivery systems could lead to improved efficacy and reduced off-target toxicities.
Biomarker Discovery for this compound Response and Resistance in Preclinical Contexts
To facilitate the clinical development of this compound, it is crucial to identify predictive biomarkers of response and resistance. This will enable the selection of patients most likely to benefit from treatment and provide insights into the mechanisms of acquired resistance.
Future preclinical research in this area should involve:
Genomic and transcriptomic analysis: Profiling of sensitive and resistant cell lines to identify genetic or gene expression signatures associated with response or resistance to this compound.
Proteomic analysis: Investigating changes in protein expression and phosphorylation in response to this compound treatment to identify key signaling pathways involved in its mechanism of action and resistance.
Functional genomics screens: Utilizing CRISPR-Cas9 or RNAi screens to identify genes that, when knocked out, confer sensitivity or resistance to this compound.
The identification of robust biomarkers in preclinical models will be essential for the design of future clinical trials and the successful translation of this compound into a clinical setting.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.